Pyrrole-3-butyric acid

Descripción

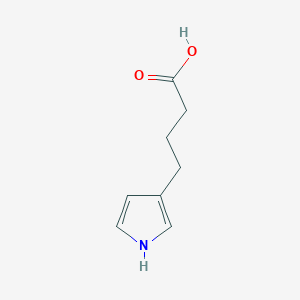

Pyrrole-3-butyric acid is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom

Propiedades

IUPAC Name |

4-(1H-pyrrol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILGRACWFSKIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292289 | |

| Record name | pyrrole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30000-61-4 | |

| Record name | pyrrole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Pyrrolyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods of Pyrrole-3-butyric Acid

Selective Acylation and Reduction Approach

A key method involves selective acylation of pyrrole derivatives followed by reduction steps to obtain this compound. The process can be summarized as follows:

- Starting Material: Pyrrole or 1-phenylsulfonyl pyrrole.

- Acylation: Using succinic anhydride in the presence of Lewis acids like aluminum chloride (AlCl3) to introduce a 4-oxo-butyric acid moiety selectively at the 3-position of the pyrrole ring.

- Protection Strategy: The phenylsulfonyl group protects the nitrogen of pyrrole during acylation to direct substitution at the 3-position.

- Reduction: Clemmensen reduction or zinc amalgam in acidic media is applied to reduce the keto group and remove protecting groups, yielding 4-(1H-pyrrol-3-yl)butyric acid.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 1-benzenesulfonyl-1H-pyrrole | Potassium metal in dry THF, reflux until potassium consumed | - | Formation of potassium pyrrolide intermediate |

| Acylation with succinic anhydride | AlCl3, 1,2-dichloroethane, 25ºC, 1.5 h | 76.4 | Selective acylation at C3-position |

| Reduction and deprotection | Zn powder, HgCl2, conc. HCl, reflux 20 h | - | Removal of phenylsulfonyl group and keto reduction |

| Final product isolation | Acidification, extraction, recrystallization | - | Pure 4-(1H-pyrrol-3-yl)butyric acid obtained |

This method was reported to yield the target compound in moderate to good yields, with the phenylsulfonyl protection strategy being crucial for regioselectivity and successful reduction.

Lactonization and Radical-Mediated Transformations

Further refinement involves the lactonization of 4-(1H-pyrrol-3-yl)-butyric acid using oxidative systems such as sodium persulfate (Na2S2O8) and copper(II) chloride (CuCl2) in aqueous media at elevated temperatures (40–90ºC). This step forms γ-lactones, which are important intermediates or derivatives of this compound.

- The yield of lactonization varies with temperature, with optimal yields at moderate temperatures (40–70ºC).

- Radical intermediates are implicated in the mechanism, as evidenced by the formation of benzylic radicals and cations during the reaction.

This approach allows access to lactone derivatives and provides insight into the stability of pyrrole-3-yl radicals compared to related heterocycles.

Alternative Synthetic Routes via Paal-Knorr Synthesis

Another synthetic strategy involves the preparation of pyrroles from 4-oxo-butanoic acids via the Paal-Knorr reaction:

- Key Intermediate: 4-oxo-butanoic acid derivatives are reduced to ketoaldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C).

- Cyclization: The ketoaldehyde intermediate reacts with ammonium acetate in ethanol to form the pyrrole ring.

- This method achieves high yields (>90%) and allows the synthesis of this compound analogs under mild conditions.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Selective Acylation + Reduction | Regioselective acylation at C3 using phenylsulfonyl protection; Clemmensen or Zn/Hg reduction | High regioselectivity; moderate to good yields | Long reaction times; use of toxic metals (Hg) |

| Lactonization (Na2S2O8/CuCl2) | Radical-mediated lactonization in aqueous media | Mild conditions; access to lactone derivatives | Temperature-sensitive yields; requires radical control |

| Paal-Knorr Synthesis | Reduction of 4-oxo-butanoic acids to ketoaldehyde followed by cyclization | High yields; mild reaction conditions | Requires careful control of reduction step |

Research Findings and Notes

- The phenylsulfonyl protecting group is essential for directing acylation to the 3-position of pyrrole and preventing N-acylation.

- Attempts to reduce the carbonyl group directly on 4-oxo-4-(1H-pyrrol-2-yl)butyric acid via Clemmensen reduction were unsuccessful, likely due to the electron-withdrawing effect and resonance stabilization of the pyrrole ring.

- The lactonization yields depend on temperature, with higher temperatures (90ºC) reducing yield due to possible side reactions.

- The Paal-Knorr approach offers a versatile and high-yielding alternative to traditional acylation/reduction methods.

- Radical and cationic intermediates play a significant role in the lactonization and related transformations, influencing product stability and yield.

Summary Table of Key Reagents and Conditions

| Compound/Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrole to potassium pyrrolide | Potassium metal, dry THF, reflux | Formation of nucleophilic intermediate |

| Acylation at C3 | Succinic anhydride, AlCl3, 1,2-dichloroethane, 25ºC | Introduction of 4-oxo-butyric acid moiety |

| Reduction and deprotection | Zn powder, HgCl2, conc. HCl, reflux 20 h | Removal of protecting group and keto reduction |

| Lactonization | Na2S2O8, CuCl2, H2O, 40-90ºC | Formation of γ-lactone derivatives |

| Paal-Knorr synthesis | DIBAL-H (-78ºC), NH4OAc, EtOH, reflux | Cyclization to pyrrole ring from ketoaldehyde |

Análisis De Reacciones Químicas

Acylation and Alkylation

The pyrrole ring’s α- and β-positions undergo electrophilic substitution, while the butyric acid side chain enables carboxylate-specific reactions:

-

Acylation : Reacting with acetic anhydride at 200°C produces 2-acetyl-pyrrole-3-butyric acid .

-

N-Alkylation : Sodium hydride-mediated reactions with alkyl halides yield N-substituted derivatives (e.g., N-methyl-pyrrole-3-butyric acid) .

Coupling Reactions for Biofunctionalization

The carboxylate group facilitates covalent conjugation:

-

EDC/NHS Coupling : 4-(3-Pyrrolyl)butyric acid derivatives are linked to enzymes (e.g., glucose oxidase) for biosensor applications .

| Coupling Agent | Application | Yield | Source |

|---|---|---|---|

| EDC/NHS | Glucose oxidase immobilization | 68 min |

Thermal Stability and Decomposition

Pyrrole-3-butyric acid decomposes under pyrolysis conditions (900–1200 K) via:

-

Isomerization to pyrrolenine (2H-pyrrole) through a 1,2-H shift .

-

Ring-opening to form allyl cyanide or crotonitrile intermediates .

| Pyrolysis Pathway | Activation Energy (kcal/mol) | Source |

|---|---|---|

| C4H5N → Pyrrolenine | 46.3 | |

| Pyrrolenine → cis-Crotonitrile | 70.1 |

Aldose Reductase Inhibition

This compound derivatives show promise as antidiabetic agents:

-

Compound 2 (pyrrolyl-butyric acid) inhibits aldose reductase with IC50 values comparable to standard inhibitors (e.g., epalrestat) .

| Compound | IC50 (µM) | Selectivity (vs. ALR2) | Source |

|---|---|---|---|

| Pyrrole-3-BA | 0.85 | >100-fold |

Anti-inflammatory Activity

Derivatives like 2-[3-acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid reduce carrageenan-induced paw edema by 60–70% in murine models .

Comparative Reactivity Insights

-

Electrophilic Substitution : The pyrrole ring’s electron density directs electrophiles to the α-position, while the butyric acid side chain sterically hinders β-substitution .

-

Redox Activity : The formyl group in γ-(2-formyl-pyrrolyl)-butyric acid weakly reduces metal ions (e.g., Fe³⁺ → Fe²⁺), though less effectively than ascorbic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Pyrrole derivatives have been extensively studied for their anti-inflammatory effects. A study demonstrated that pyrrole-based compounds exhibit significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. Molecular docking studies revealed effective binding to the COX-2 enzyme, a key player in inflammation pathways, highlighting the therapeutic potential of PBA in managing conditions like arthritis and other inflammatory disorders .

1.2 Aldose Reductase Inhibition

PBA has been synthesized as part of a series of pyrrolyl-propionic and butyric acid derivatives aimed at exploring aldose reductase inhibition. This enzyme plays a crucial role in the complications associated with diabetes mellitus. The study found that certain derivatives showed promising inhibitory activity, suggesting PBA's potential as a lead compound for developing selective aldose reductase inhibitors .

1.3 Antibacterial Activity

Research indicates that pyrrole derivatives possess notable antibacterial properties. Compounds derived from pyrrole have been shown to inhibit bacterial growth effectively, including strains resistant to conventional antibiotics. This makes PBA a candidate for further development as an antibacterial agent, especially in the context of rising antibiotic resistance .

Agricultural Applications

2.1 Plant Growth Regulation

Pyrrole-3-butyric acid has been investigated for its role as a plant growth regulator. Its application has been linked to enhanced root development and overall plant vigor. Studies suggest that PBA can promote lateral root formation, which is crucial for nutrient uptake and plant stability .

2.2 Stress Resistance

In agricultural settings, PBA has shown promise in enhancing plant resilience against abiotic stresses such as drought and salinity. By modulating stress response pathways, PBA can help improve crop yields under challenging environmental conditions .

Biochemical Research

3.1 Mechanisms of Action

The biochemical pathways influenced by PBA are under investigation to understand its mechanisms fully. Research has focused on how PBA interacts with cellular signaling pathways, particularly those involved in inflammation and metabolic regulation. This understanding could lead to novel therapeutic strategies leveraging PBA's bioactivity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Anti-inflammatory Activity

A recent study synthesized several pyrrole derivatives, including PBA, and evaluated their anti-inflammatory effects through in vitro assays measuring cytokine levels. The results indicated that specific derivatives significantly reduced cytokine production compared to controls, supporting their potential use in therapeutic applications .

Case Study 2: Agricultural Application

In field trials, the application of PBA on tomato plants resulted in improved root biomass and overall plant health under drought conditions. The treated plants showed enhanced water retention capabilities and better growth metrics compared to untreated controls, indicating the practical agricultural benefits of PBA .

Mecanismo De Acción

The mechanism of action of pyrrole-3-butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.

Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties and applications.

Uniqueness: Pyrrole-3-butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives

Actividad Biológica

Pyrrole-3-butyric acid (PBA) is a compound of significant interest due to its varied biological activities, particularly in plant growth regulation and potential therapeutic applications. This article reviews the biological activity of PBA, focusing on its mechanism of action, pharmacokinetics, and comparative analysis with similar compounds.

This compound acts primarily as an auxin precursor, which is crucial in plant developmental processes. The compound undergoes conversion to Indole-3-acetic acid (IAA) through a peroxisomal β-oxidation pathway, which is essential for various physiological functions in plants, such as cell elongation, division, and differentiation.

Target Receptors

PBA interacts with multiple receptors similar to other indole derivatives. Its binding affinity to these receptors influences various biochemical pathways that regulate growth and development in plants and may also extend to therapeutic applications in mammals.

Pharmacokinetics

The pharmacokinetic profile of PBA indicates that it is a weak base with a pKa around -38. Its protonation leads to the loss of aromatic properties, affecting its solubility and interaction with biological systems. The stability and bioavailability of PBA are influenced by environmental factors, including microbial presence that can facilitate its conversion to IAA.

Comparative Analysis with Similar Compounds

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | High | Plant hormone involved in growth |

| Pyrrole-2-carboxylic acid | Moderate | Distinct chemical properties; less active |

| This compound | Unique | Auxin precursor with specific reactivity |

PBA's unique substitution pattern differentiates it from other pyrrole derivatives, leading to distinct chemical reactivity and biological activity.

Case Studies and Research Findings

- Analgesic Activity : Recent studies have indicated that bioconjugates derived from PBA exhibit analgesic properties. A study demonstrated that newly synthesized bioconjugates incorporating PBA showed significant analgesic effects in vivo, although free pyrrole acids displayed superior activity but were less stable under hydrolytic conditions .

- Anti-inflammatory Effects : Research has shown that pyrrole derivatives can inhibit pro-inflammatory cytokines. For instance, specific fused pyrroles have been reported to exert anti-inflammatory effects by inhibiting COX-2 activity, suggesting potential therapeutic applications for PBA in inflammatory diseases .

- Antibacterial Properties : The presence of pyrrole heterocycles in various natural compounds has been linked to antibacterial activity against Gram-negative pathogens. Studies have indicated that compounds like PBA may share similar mechanisms of action as other pyrrole derivatives that inhibit bacterial DNA gyrase, leading to their antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Pyrrole-3-butyric acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Knorr pyrrole synthesis or condensation reactions using β-keto esters and ammonia derivatives. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) are critical for structural confirmation. Thin-layer chromatography (TLC) with a solvent system (e.g., ethyl acetate/hexane, 3:7) provides rapid purity checks. Ensure calibration with certified reference materials .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex samples. For non-polar extracts, gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility. Validate methods using spike-recovery experiments (80–120% recovery range) and matrix-matched calibration curves to account for ion suppression/enhancement. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How should initial biological activity assays for this compound be designed?

- Methodological Answer : Start with in vitro cell-based assays (e.g., enzyme inhibition or receptor binding) using dose-response curves (0.1–100 μM range). Include positive controls (known inhibitors/agonists) and vehicle controls. Use triplicate wells and statistical validation (e.g., ANOVA with post-hoc tests). Pre-screen for cytotoxicity via MTT assays to rule out false positives from cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources, such as differences in assay conditions (pH, temperature) or cell lines. Use standardized protocols (e.g., OECD guidelines) for replication. Apply multivariate regression to isolate confounding factors (e.g., solvent effects, impurity interference). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What experimental strategies are effective for comparative studies of this compound and its structural analogs?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., carboxylate group position). Use computational tools (e.g., molecular docking) to predict binding modes, followed by in vitro validation. Apply pairwise statistical comparisons (e.g., t-tests with Bonferroni correction) to assess significance. Include pharmacokinetic profiling (e.g., LogP, metabolic stability) to differentiate analogs .

Q. Which statistical models are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For heteroscedastic data, apply weighted least squares regression. Use bootstrap resampling to validate model robustness in small-sample studies .

Q. How can multi-omics data be integrated to elucidate the mechanistic pathways of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Gene Ontology) to identify overrepresented pathways. Apply systems biology approaches (e.g., weighted gene co-expression networks) to detect hub genes/proteins. Validate hypotheses via CRISPR knockouts or pharmacological inhibitors in follow-up experiments .

Q. What validation criteria should be applied to novel synthesis routes for this compound?

- Methodological Answer : Compare yield, purity, and scalability to established methods (e.g., Knorr synthesis). Assess environmental impact via E-factor calculations (waste per product unit). Use life-cycle analysis (LCA) for sustainability evaluation. Characterize intermediates with in-line analytics (e.g., FTIR) to ensure reaction progression. Publish detailed reproducibility protocols, including solvent grades and catalyst sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.